1-Ethyl-3-isopropyl-1H-pyrazol-5-amine
Description
Contextual Significance of Pyrazole (B372694) Derivatives in Chemical and Biological Sciences
Pyrazole, a five-membered heterocyclic compound with two adjacent nitrogen atoms, forms the core of a vast and versatile class of organic molecules known as pyrazole derivatives. mdpi.commdpi.com These compounds have garnered significant attention in both chemical and biological sciences due to their wide array of pharmacological activities and their utility as synthetic intermediates. nih.govwisdomlib.org The pyrazole nucleus is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.comresearchgate.net
The significance of pyrazole derivatives is underscored by their presence in a number of commercially available drugs with diverse therapeutic applications. nih.gov For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, while others are used as antipsychotics, anti-obesity agents, and analgesics. nih.gov The broad spectrum of biological activities exhibited by pyrazole derivatives includes anti-inflammatory, antimicrobial, antiviral, anticancer, and antidiabetic properties. mdpi.comresearchgate.netontosight.ai This remarkable versatility has made the pyrazole core a focal point for the development of new therapeutic agents. researchgate.net
The structural features of the pyrazole ring, including its ability to participate in hydrogen bonding and its susceptibility to substitution at various positions, allow for the fine-tuning of its physicochemical and biological properties. mdpi.com Researchers continually explore new synthetic methodologies to create novel pyrazole derivatives with enhanced or specific activities. mdpi.comnih.gov These methods range from traditional condensation reactions to more modern approaches utilizing transition-metal catalysts and multi-component reactions. mdpi.com
Rationale for Academic Investigation of 1-Ethyl-3-isopropyl-1H-pyrazol-5-amine
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the established importance of its structural components. The core of the molecule is a substituted aminopyrazole, a class of compounds known for a variety of biological activities. nih.gov The presence of an amino group on the pyrazole ring is a key feature in many biologically active molecules. mdpi.commdpi.com
The study of this compound would contribute to the broader understanding of structure-activity relationships (SAR) within the aminopyrazole class. By systematically modifying the substituents on the pyrazole ring and observing the resulting changes in biological activity, researchers can build a more comprehensive model of how these molecules function at a molecular level.
Overview of Current Research Trajectories for Substituted Aminopyrazole Structures
Current research on substituted aminopyrazole structures is vibrant and multifaceted, with several key trajectories. A significant area of focus remains the discovery and development of novel therapeutic agents. researchgate.netresearchgate.net Researchers are actively exploring aminopyrazole derivatives as potential treatments for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govmdpi.com
Another important research direction is the development of new and more efficient synthetic methods for preparing substituted aminopyrazoles. mdpi.comnih.gov This includes the use of green chemistry principles to create more environmentally friendly and sustainable synthetic routes. mdpi.com The functionalization of the pyrazole ring to introduce diverse substituents is also a key area of investigation, as this allows for the creation of large libraries of compounds for biological screening. mdpi.comnih.gov
Furthermore, there is a growing interest in the application of substituted aminopyrazoles in materials science and agrochemicals. mdpi.comglobalresearchonline.net Their unique chemical properties make them suitable for use in the development of new dyes, fluorescent probes, and pesticides. globalresearchonline.net The adaptability of the 5-aminopyrazole scaffold, in particular, makes it a valuable precursor for the synthesis of various fused heterocyclic systems with diverse applications. mdpi.com
Below is a table of related aminopyrazole compounds and their documented research focus to provide context for the potential areas of investigation for this compound.
| Compound Name | CAS Number | Molecular Formula | Reported Research Focus |
| 1-Ethyl-5-methyl-1H-pyrazol-3-amine | 956364-46-8 | C6H11N3 | Foundational chemical for further synthesis. sigmaaldrich.com |
| 1-Isopropyl-3-methyl-1H-pyrazol-5-amine | 1124-16-9 | C7H13N3 | Intermediate in chemical synthesis. sigmaaldrich.com |
| 3-(propan-2-yl)-1H-pyrazol-5-amine | 56367-24-9 | C6H11N3 | Building block for more complex molecules. nih.gov |
| 1-Ethyl-1H-pyrazol-5-amine | 3528-58-3 | C5H9N3 | Chemical reagent. heowns.com |
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-5-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-11-8(9)5-7(10-11)6(2)3/h5-6H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIKXJKWOAFURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Ethyl 3 Isopropyl 1h Pyrazol 5 Amine
Established Synthetic Pathways to Pyrazole (B372694) Amines Relevant to 1-Ethyl-3-isopropyl-1H-pyrazol-5-amine Scaffolds
The construction of the this compound framework can be achieved through several well-established synthetic routes for pyrazole ring formation. These methods primarily involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of pyrazole derivatives. The most common and versatile approach for the synthesis of 5-aminopyrazoles involves the reaction of a β-ketonitrile with a hydrazine. nih.govchim.it For the specific synthesis of this compound, the key precursors are 4-methyl-3-oxopentanenitrile (B1278294) and ethylhydrazine.
The reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after dehydration. nih.gov
A plausible synthetic route to the necessary β-ketonitrile precursor, 4-methyl-3-oxopentanenitrile, involves the condensation of isobutyryl chloride with acetonitrile (B52724) in the presence of a suitable base, such as potassium methoxide. google.com
Table 1: Key Reactants for Cyclocondensation Synthesis
| Reactant | Structure | Role |
| 4-Methyl-3-oxopentanenitrile | 1,3-Dielectrophile | |
| Ethylhydrazine | N-N Building Block |
Hydrazine-Based Reaction Methodologies
Hydrazine-based methodologies are fundamental to pyrazole synthesis. As detailed in the cyclocondensation approach, the reaction of a monosubstituted hydrazine, such as ethylhydrazine, with a β-ketonitrile like 4-methyl-3-oxopentanenitrile is a direct and efficient method for the preparation of N-substituted 5-aminopyrazoles. nih.govchim.it The regioselectivity of this reaction is a critical aspect, as the substituted nitrogen of the hydrazine can potentially attack either the carbonyl or the nitrile group. However, in the case of β-ketonitriles, the initial reaction typically occurs at the more electrophilic carbonyl carbon. nih.gov
An alternative, though less direct, pathway involves the initial synthesis of the unsubstituted 3-isopropyl-1H-pyrazol-5-amine, followed by a regioselective N-ethylation, which will be discussed in section 2.1.4.
Multi-Component Reactions (MCRs) for Pyrazole Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrazoles from simple starting materials in a one-pot process. While a specific MCR for the direct synthesis of this compound has not been extensively documented, general MCRs for pyrazole synthesis often involve the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and a hydrazine. nih.gov
For the target molecule, a hypothetical three-component reaction could involve isobutyraldehyde, a cyanide source, and ethylhydrazine, although the specific conditions and catalysts would need to be empirically determined.
Regioselective Synthesis Strategies for N-Alkyl Aminopyrazoles
The regioselective N-alkylation of pyrazoles is a crucial strategy for obtaining specific isomers. Starting with the unsubstituted 3-isopropyl-1H-pyrazol-5-amine, N-ethylation can be achieved using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base. The outcome of this reaction is highly dependent on the reaction conditions and the nature of the substituents on the pyrazole ring.
Generally, the alkylation of N-unsubstituted pyrazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by both steric and electronic factors. The presence of the isopropyl group at the 3-position and the amino group at the 5-position will direct the incoming ethyl group. In many cases, the less sterically hindered nitrogen atom is preferentially alkylated. Theoretical and experimental studies on substituted pyrazoles have shown that the nature of the substituent and its position on the ring play a significant role in determining the site of alkylation. mdpi.com For 3-substituted pyrazoles, N1-alkylation is often favored, which would lead to the desired this compound. nih.govmdpi.com
Table 2: Potential N-Alkylation Reagents and Bases
| Alkylating Agent | Base |
| Ethyl Iodide | Potassium Carbonate |
| Diethyl Sulfate | Sodium Hydride |
| Bromoethane | Sodium Ethoxide |
Functionalization and Derivatization Strategies for this compound
Once the this compound scaffold is synthesized, it can undergo various chemical transformations to introduce new functional groups and modify its properties.
Aminopyrazole Ring Substituent Modifications
The primary sites for functionalization on this compound are the amino group at the 5-position and the C4 position of the pyrazole ring.
The 5-amino group is a versatile handle for a wide range of chemical modifications. It can undergo acylation with acid chlorides or anhydrides to form the corresponding amides. It can also be a nucleophile in reactions with isocyanates and isothiocyanates to yield ureas and thioureas, respectively. Furthermore, the amino group can be diazotized and subsequently replaced with other functional groups via Sandmeyer-type reactions, although this can be challenging with electron-rich heterocyclic amines.
The C4 position of the pyrazole ring is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and formylation (Vilsmeier-Haack reaction), particularly if the ring is activated by the amino group. These modifications introduce valuable functional groups that can be further elaborated. For instance, a bromo-substituted pyrazole can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
The isopropyl group at the 3-position is generally less reactive and not a primary site for functionalization under standard conditions.
Table 3: Potential Derivatization Reactions
| Reaction Type | Reagent(s) | Functional Group Introduced |
| Acylation | Acetyl chloride, Acetic anhydride | Amide |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |
| Urea Formation | Phenyl isocyanate | Urea |
| Thiourea Formation | Phenyl isothiocyanate | Thiourea |
| Halogenation (at C4) | N-Bromosuccinimide (NBS) | Bromo |
| Formylation (at C4) | POCl₃, DMF | Aldehyde |
N-Substitution and Alkylation Reactions on Pyrazole Nitrogen
The pyrazole ring contains two nitrogen atoms, but in this compound, the N1 position is already substituted with an ethyl group. Further N-alkylation would lead to the formation of a quaternary pyrazolium (B1228807) salt. Generally, N-alkylation of unsubstituted or monosubstituted pyrazoles is a fundamental transformation, often yielding a mixture of regioisomers. semanticscholar.org
Common methods for N-alkylation of pyrazoles, which could be adapted for related precursors, include:
Reaction with Alkyl Halides: This classic method typically involves deprotonating the pyrazole with a base (e.g., NaH, K₂CO₃) followed by the addition of an alkyl halide electrophile. semanticscholar.org
Acid-Catalyzed Reactions: An alternative approach uses trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, avoiding the need for strong bases. semanticscholar.org
Transition Metal Catalysis: Various transition metal-catalyzed methods have also been developed for N-alkylation. semanticscholar.org
High-Temperature Reactions: Industrial-scale N-alkylation can be performed in the gas phase by reacting a pyrazole derivative with an alcohol at high temperatures (150-400°C) over a crystalline aluminosilicate (B74896) or aluminophosphate catalyst. google.com
The choice of method can be critical for controlling regioselectivity in unsymmetrical pyrazoles. semanticscholar.org For a precursor like 3-isopropyl-1H-pyrazol-5-amine, alkylation could occur at either N1 or N2, and the outcome is influenced by steric and electronic factors as well as reaction conditions.
Table 1: General Conditions for N-Alkylation of Pyrazoles
| Method | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Base-Mediated | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | Aprotic solvent (e.g., DMF, THF) | semanticscholar.org |
| Acid-Catalyzed | Trichloroacetimidate, Brønsted Acid (e.g., CSA) | Anhydrous solvent (e.g., 1,2-DCE) | semanticscholar.org |
| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | Anhydrous THF or Dioxane | semanticscholar.org |
| Gas Phase Catalysis | Alcohol, Crystalline Aluminosilicate Catalyst | High Temperature (150-400°C) | google.com |
Side-Chain Elaboration and Functional Group Interconversions
The functional groups of this compound—the 5-amino group and the 3-isopropyl group—are key sites for further chemical modifications.
Reactions of the 5-Amino Group: The 5-amino group is a versatile handle for constructing more complex molecules. 5-Aminopyrazoles are well-established as 1,3-bis-nucleophiles, making them valuable precursors for synthesizing fused heterocyclic systems. mdpi.commdpi.com
Synthesis of Fused Heterocycles: A primary application is the reaction with 1,3-bielectrophiles (such as β-dicarbonyl compounds or β-ketonitriles) to form pyrazolo[1,5-a]pyrimidines, which are privileged scaffolds in medicinal chemistry. mdpi.commdpi.com
Acylation: The amino group can readily undergo acylation with acid chlorides or anhydrides to form the corresponding amides.
Diazotization: The primary amine can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., halides, cyano, hydroxyl).
Reactions of the Isopropyl Group: The isopropyl side chain is generally less reactive than the amino group. However, under specific conditions, it could be functionalized.
Oxidation: Strong oxidizing agents could potentially oxidize the isopropyl group, although this may risk oxidation of the pyrazole ring itself.
Halogenation: Free-radical halogenation could introduce a halogen atom at the tertiary carbon of the isopropyl group, which could then serve as a leaving group for subsequent nucleophilic substitution.
Table 2: Potential Functional Group Interconversions
| Functional Group | Reaction Type | Reagents | Potential Product |
|---|---|---|---|
| 5-Amino | Cyclocondensation | 1,3-Diketone (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine (B1248293) derivative |
| 5-Amino | Acylation | Acetyl Chloride | N-(1-Ethyl-3-isopropyl-1H-pyrazol-5-yl)acetamide |
| 5-Amino | Diazotization/Sandmeyer | NaNO₂, HCl; then CuBr | 5-Bromo-1-ethyl-3-isopropyl-1H-pyrazole |
| 3-Isopropyl | Radical Halogenation | N-Bromosuccinimide (NBS), Light | 1-Ethyl-3-(2-bromo-2-propyl)-1H-pyrazol-5-amine |
Mechanistic Investigations of this compound Synthesis and Reactivity
Mechanistic studies provide fundamental insights into how reactions proceed, including the identification of transient species and the energetic factors that control reaction rates and product distributions. While specific mechanistic studies on this compound are not prominently documented, the mechanisms of its formation and reactions can be understood from well-established principles of pyrazole chemistry.
Exploration of Reaction Intermediates
The synthesis of the core pyrazole structure typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a functional equivalent. nih.gov The synthesis of the precursor, 3-isopropyl-1H-pyrazol-5-amine, likely proceeds via the reaction of ethyl isobutyrylacetate or a related β-ketoester/β-ketonitrile with hydrazine.
A common pathway for the formation of 5-aminopyrazoles involves the reaction of a β-ketonitrile with hydrazine. mdpi.com The proposed intermediates in this transformation are:
Hydrazone Formation: The initial step is the nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl, followed by dehydration to form a hydrazone intermediate.
Intramolecular Cyclization: The terminal amino group of the hydrazone then attacks the electrophilic nitrile carbon. This intramolecular cyclization forms a five-membered ring intermediate (an iminopyrazolidine).
Tautomerization/Aromatization: A proton transfer and tautomerization of the cyclic intermediate leads to the expulsion of a stable leaving group (if any) and the formation of the aromatic 5-aminopyrazole ring.
In other synthetic routes, such as the Vilsmeier-Haack reaction for producing 4-formylpyrazoles, the reaction proceeds through a 1,3-biselectrophilic intermediate generated from a hydrazone precursor. mdpi.com
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic and thermodynamic studies help to explain the regioselectivity and efficiency of chemical reactions. In pyrazole chemistry, a key area of investigation is the control of regioselectivity during N-alkylation of unsymmetrical pyrazoles.
When alkylating a precursor like 3-isopropyl-1H-pyrazol-5-amine, two regioisomeric products can be formed: the 1-alkyl and 2-alkyl derivatives. The ratio of these products is often dependent on the reaction conditions.
Kinetic Control: Under kinetically controlled conditions (often at lower temperatures with a strong base and a reactive alkylating agent), the reaction proceeds via the lowest energy transition state. This often favors alkylation at the more sterically accessible and/or more nucleophilic nitrogen atom.
Thermodynamic Control: Under thermodynamically controlled conditions (higher temperatures, longer reaction times, or conditions that allow for equilibration), the most stable product isomer will be favored. Steric hindrance between the N-substituent and the adjacent group at position 3 (the isopropyl group) can be a significant factor in determining the relative stability of the final products.
Computational methods, such as those within the framework of Molecular Electron Density Theory (MEDT), are increasingly used to model reaction pathways. mdpi.com These studies can calculate the energies of reactants, transition states, and products to predict the feasibility and regioselectivity of reactions, such as 1,3-dipolar cycloadditions that form pyrazoline rings. mdpi.com Such theoretical investigations provide a deep understanding of the electronic structures of intermediates and the intermolecular interactions that guide the reaction to the observed outcome. mdpi.com
Table 3: Factors Influencing Pyrazole Reaction Pathways
| Factor | Influence on Reaction Pathway | Example |
|---|---|---|
| Steric Hindrance | Affects transition state energy and product stability, influencing regioselectivity. | Alkylation of 3-substituted pyrazoles may favor the less hindered N1 position. |
| Electronic Effects | Electron-donating/withdrawing groups alter the nucleophilicity of the ring nitrogens. | An electron-donating group at C5 can increase the nucleophilicity of the adjacent N1. |
| Temperature | Determines whether a reaction is under kinetic or thermodynamic control. | Low temperatures often favor the kinetic product; high temperatures favor the thermodynamic product. |
| Solvent | Can stabilize charged intermediates or transition states, affecting reaction rates. | Polar aprotic solvents (e.g., DMF) are common for N-alkylation reactions. |
| Catalyst | Provides an alternative, lower-energy reaction pathway. | Acid catalysis can be used for N-alkylation with trichloroacetimidates. semanticscholar.org |
Theoretical and Computational Chemistry Studies of 1 Ethyl 3 Isopropyl 1h Pyrazol 5 Amine
Quantum Chemical Calculations on 1-Ethyl-3-isopropyl-1H-pyrazol-5-amine
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For pyrazole (B372694) derivatives, these methods offer insights into their structural and functional properties. nih.gov
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation of a molecule. bohrium.comresearchgate.net For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would yield a detailed three-dimensional structure. nih.gov The results of these calculations are typically compared with experimental data from techniques like X-ray diffraction to validate the theoretical model. bohrium.com
Beyond molecular geometry, DFT is used to analyze the electronic properties of the molecule. This includes mapping the electron density to identify electron-rich and electron-deficient regions. The Molecular Electrostatic Potential (MEP) surface is another key output, which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack. nih.gov
Table 1: Illustrative Geometric Parameters Calculated by DFT for this compound
| Parameter Type | Atoms Involved (Example) | Significance |
| Bond Length | N1-N2 (pyrazole ring) | Indicates the type and strength of the chemical bond. |
| C3-C(isopropyl) | Determines the spatial arrangement of substituents. | |
| N5-H (amine group) | Provides insight into potential hydrogen bonding. | |
| Bond Angle | C5-N1-N2 (pyrazole ring) | Defines the shape and strain of the heterocyclic ring. |
| N1-C(ethyl)-C(ethyl) | Shows the orientation of the ethyl group relative to the ring. | |
| Dihedral Angle | C4-C3-C(isopropyl)-H | Describes the rotation around a single bond and determines the conformer's stability. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.govnih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior. These descriptors provide a theoretical basis for understanding the molecule's stability and reactivity. nih.gov
Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Chemical Significance for this compound |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Ionization Potential (I) | -EHOMO | Represents the energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Represents the energy released when an electron is added. |
| Global Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the capacity to accept electrons. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of the molecule to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons from the environment. |
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule. It provides a detailed picture of the donor-acceptor interactions, which are critical for understanding molecular stability. researchgate.net The analysis quantifies the stabilization energy (E(2)) associated with hyperconjugative interactions, such as the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. Higher E(2) values indicate stronger interactions. For this compound, NBO analysis would reveal the intramolecular charge transfer pathways and the nature of bonding.
Table 3: Illustrative NBO Donor-Acceptor Interactions in this compound
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) N1 | π(N2-C3) | Value | Lone pair donation to an antibonding orbital, indicating electron delocalization within the pyrazole ring. |
| π(C4-C5) | π(N2-C3) | Value | π-electron delocalization contributing to the aromaticity and stability of the ring. |
| σ(C-H) | σ*(N1-C5) | Value | Hyperconjugative interaction involving substituent groups and the pyrazole ring. |
Note: E(2) values are placeholders for data that would be generated in a specific computational study.
Spectroscopic Property Prediction and Correlation for this compound
Computational methods are invaluable for predicting spectroscopic properties, which can then be correlated with experimental data to confirm the structure and understand the electronic behavior of a molecule. researchgate.net
Gauge-Independent Atomic Orbital (GIAO) Approach for Nuclear Magnetic Resonance (NMR) Chemical Shifts
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the NMR chemical shifts of molecules. nih.govresearchgate.net By performing GIAO calculations, typically using DFT, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical chemical shifts can be compared with experimental values to aid in the structural elucidation of newly synthesized compounds. nih.gov For this compound, this method would help assign the signals in its NMR spectra to specific atoms in the molecule, confirming the positions of the ethyl and isopropyl substituents.
Table 4: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Theoretical δ (ppm) | Experimental δ (ppm) | Purpose of Comparison |
| ¹H NMR | |||
| H (pyrazole ring) | Value | Value | To confirm the electronic environment of the pyrazole ring proton. |
| CH₂ (ethyl) | Value | Value | To verify the chemical environment of the methylene (B1212753) protons. |
| CH₃ (ethyl) | Value | Value | To assign the terminal methyl protons of the ethyl group. |
| CH (isopropyl) | Value | Value | To identify the methine proton of the isopropyl group. |
| ¹³C NMR | |||
| C3 (pyrazole ring) | Value | Value | To confirm the attachment of the isopropyl group at the C3 position. |
| C5 (pyrazole ring) | Value | Value | To verify the position of the amine group. |
| C (ethyl) | Value | Value | To assign the carbon atoms of the ethyl substituent. |
Note: Values are placeholders. A strong correlation between theoretical and experimental data would validate the computed molecular structure.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net This calculation provides information about the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths of electronic transitions. researchgate.net The predicted spectrum can be compared to an experimentally measured UV-Vis spectrum to understand the nature of the electronic transitions, such as π → π* and n → π* transitions, occurring within the molecule. nih.gov For this compound, TD-DFT would help to interpret its UV-Vis spectrum and understand how the substituents affect its electronic properties.
Table 5: Illustrative TD-DFT Data for Electronic Transitions of this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | Value | Value | HOMO → LUMO |
| S0 → S2 | Value | Value | HOMO-1 → LUMO |
| S0 → S3 | Value | Value | HOMO → LUMO+1 |
Note: Values are placeholders for data that would be generated in a specific computational study.
Vibrational Frequency Analysis and Infrared (IR) Spectrum Prediction
Vibrational frequency analysis is a computational method used to predict the infrared (IR) spectrum of a molecule. This analysis calculates the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. The intensity of these peaks is also calculated, allowing for a full prediction of the spectrum. These theoretical spectra are crucial for interpreting experimental data and assigning specific vibrational modes to observed absorption bands.
The predicted vibrational modes for 3-aminopyrazole (B16455) include distinct frequencies for the stretching and bending of the amine (NH₂) group, stretching of the pyrazole ring's N-H bond, and various in-plane and out-of-plane ring vibrations. nih.govresearchgate.net For this compound, one would expect to see characteristic vibrations from the ethyl and isopropyl groups, such as C-H stretching, bending, and rocking modes, in addition to the vibrations originating from the aminopyrazole core. The substitution of the N1-proton with an ethyl group eliminates the N-H stretching mode of the pyrazole ring, and the presence of the bulky isopropyl group at the C3 position would influence the ring's vibrational frequencies.
A representative table of calculated vibrational frequencies for a related compound, 3-aminopyrazole (3AP), illustrates the types of modes analyzed.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3582 | Antisymmetric NH₂ stretching |
| 3473 | Symmetric NH₂ stretching |
| 3450 | N-H stretching (ring) |
| 1644 | NH₂ scissoring |
| 1568 | Ring stretching |
| 1520 | Ring stretching |
| 1330 | C-N stretching |
| 1170 | NH₂ wagging |
| 947 | Ring breathing |
Data adapted from DFT(B3LYP)/6-311++G(d,p) calculations on 3-aminopyrazole. nih.gov
Tautomeric Equilibria and Stability Investigations in Aminopyrazoles, including this compound
Tautomerism is a fundamental characteristic of pyrazoles, involving the migration of a proton, which results in distinct isomers that can coexist in equilibrium. nih.gov For aminopyrazoles, two primary forms of prototropic tautomerism are considered: annular prototropic tautomerism, which involves the pyrazole ring nitrogens, and side-chain tautomerism, involving the amino substituent. semanticscholar.orgmdpi.com Understanding the relative stability of these tautomers is essential, as the predominant form dictates the molecule's chemical and biological properties.
Annular prototropic tautomerism in 3(5)-aminopyrazoles describes the 1,2-hydrogen shift between the two adjacent nitrogen atoms of the pyrazole ring. semanticscholar.org This results in an equilibrium between the 3-amino and 5-amino tautomers.
Computational studies on the parent 3(5)-aminopyrazole molecule have shown that the 3-aminopyrazole (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) tautomer. researchgate.net DFT calculations predict that in the gas phase, 3AP is more stable by approximately 10.7 kJ mol⁻¹. nih.govresearchgate.net The relative stability of these tautomers is highly dependent on the nature and position of other substituents on the ring. researchgate.net Electron-donating groups and electron-withdrawing groups can shift the equilibrium by stabilizing one tautomer over the other. nih.gov
In the specific case of This compound , the nitrogen at the 1-position is substituted with an ethyl group. This substitution effectively prevents annular prototropic tautomerism, as there is no labile proton on a ring nitrogen to participate in the 1,2-shift. Therefore, the molecule is locked in the tautomeric form where the ethyl group is on N1.
Aminopyrazoles can also exhibit side-chain tautomerism, which involves a proton transfer from the exocyclic amino group to a ring nitrogen atom. semanticscholar.org This establishes an equilibrium between an amino tautomer and an imino tautomer (a pyrazoline). For this compound, this would be an equilibrium between the 5-amino form and the corresponding 1-Ethyl-3-isopropyl-1,2-dihydro-pyrazol-5-imine.
Theoretical studies generally indicate that for aminopyrazoles, the amino form is significantly more stable than the imino form. semanticscholar.org The aromaticity of the pyrazole ring in the amino tautomer provides a substantial stabilizing force, which is disrupted in the non-aromatic imino tautomer.
The tautomeric equilibrium of aminopyrazoles can be significantly influenced by the surrounding environment, particularly the solvent. semanticscholar.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects and predict how the relative stabilities of tautomers change from the gas phase to solution. researchgate.netacademicjournals.org
Generally, a more polar solvent will preferentially stabilize the more polar tautomer. nih.gov In the case of 4-substituted 3(5)-aminopyrazoles, ab initio calculations have shown that the relative stability of the more polar 5-amino tautomer increases when moving from the gas phase to a polar solvent like DMSO. researchgate.net This is because the larger dipole moment of the 5-amino tautomer leads to stronger solute-solvent interactions in a polar environment. While the annular tautomerism is fixed in this compound, the principles of solvent stabilization would still apply to the potential side-chain amino-imino equilibrium, where the relative polarity of the two forms would determine the solvent's influence.
| Aminopyrazole System | Environment | Favored Tautomer | Relative Energy Difference (ΔE) |
|---|---|---|---|
| 3(5)-Aminopyrazole (unsubstituted) | Gas Phase | 3-Amino | ~10.7 kJ/mol |
| Aqueous Medium | 3-Amino | Favored (75% abundance) | |
| 4-Cyano-3(5)-aminopyrazole | Gas Phase | 3-Amino | - |
| DMSO | 5-Amino | Increased stability of 5-amino form |
Data compiled from theoretical studies on aminopyrazole systems. nih.govsemanticscholar.orgresearchgate.net
Biological Activity and Mechanistic Investigations of 1 Ethyl 3 Isopropyl 1h Pyrazol 5 Amine Pre Clinical Focus
In Vitro Biological Screening of 1-Ethyl-3-isopropyl-1H-pyrazol-5-amine and Its Derivatives.
The pyrazole (B372694) nucleus is a well-established pharmacophore, and its derivatives have been extensively studied for a wide range of biological activities. The in vitro screening of compounds based on the 1H-pyrazol-5-amine scaffold has revealed significant potential in several therapeutic areas.
Derivatives of the pyrazole scaffold have demonstrated notable inhibitory activity against various enzymes, playing crucial roles in cellular signaling and disease progression.
Kinase Inhibition: The pyrazole structure is a privileged scaffold in the development of kinase inhibitors due to its ability to interact with the ATP-binding site of these enzymes. nih.gov Research has shown that pyrazole derivatives can be potent inhibitors of several kinase families, which are often dysregulated in cancers. For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been synthesized and shown to target kinases like ERK and RIPK3. rsc.org Similarly, other pyrazole-based molecules have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Cyclin-Dependent Kinases (CDKs), which are key targets in oncology. rsc.orgnih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for example, is a known pharmacophore for targeting kinases like those in the PCTAIRE family. nih.gov
N-Acylethanolamine Acid Amidase (NAAA) Inhibition: NAAA is an enzyme responsible for the degradation of the anti-inflammatory lipid N-palmitoylethanolamine (PEA). nih.govnih.gov Inhibition of NAAA is a promising strategy for managing inflammatory conditions. nih.govnih.gov Pyrazole-containing compounds have been investigated as NAAA inhibitors. Structure-activity relationship (SAR) studies on pyrazole azabicyclo[3.2.1]octane sulfonamides revealed that substitutions on the pyrazole ring and other parts of the molecule significantly influence their inhibitory potency against human NAAA (h-NAAA). nih.govacs.org
| Compound Class | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|
| 1,3,5-trisubstituted-1H-pyrazole derivatives | ERK, RIPK3 Kinases | Significant inhibitory activity, with some compounds showing promise in in vitro kinase assays. | rsc.org |
| 1,3,5-triazine-based pyrazole derivatives | EGFR-tyrosine kinase | Potent inhibitory activity with IC50 values in the nanomolar range for some derivatives. | rsc.org |
| Pyrazole azabicyclo[3.2.1]octane sulfonamides | N-Acylethanolamine Acid Amidase (NAAA) | Potent, non-covalent inhibition of human NAAA, with some derivatives showing IC50 values in the low nanomolar range. | nih.govacs.org |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives | PCTAIRE kinase family (e.g., CDK16) | High cellular potency with EC50 values in the nanomolar range. | nih.gov |
While much of the research on pyrazole derivatives has focused on enzyme inhibition, their ability to interact with and modulate cellular receptors is also an area of investigation. Pyrazole-containing compounds have been designed to target various receptors, although specific binding assay data for this compound is not extensively documented in publicly available literature. The general structure of pyrazoles allows for diverse chemical modifications, enabling the synthesis of ligands for a range of biological targets. evitachem.com For example, the anti-inflammatory effects of some pyrazole derivatives are thought to be mediated, in part, through the modulation of receptors like peroxisome proliferator-activated receptor-α (PPAR-α). escholarship.org
The pyrazole scaffold is a common feature in many compounds with antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.
Antibacterial Activity: Substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides have been screened for their activity against both Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds demonstrated potent antibacterial effects. nih.gov Similarly, novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown significant activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov One derivative, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, exhibited activity comparable to the antibiotic ampicillin against E. coli and P. aeruginosa. nih.gov
Antifungal Activity: The aforementioned pyrazol-5-amine benzamides were also tested against several fungal strains, with some compounds showing potent activity. nih.gov In another study, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more active than the standard antifungal drug fluconazole against Candida parapsilosis. nih.gov
| Compound/Derivative Class | Microorganism | Activity/Result | Reference |
|---|---|---|---|
| Substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | Gram-positive and Gram-negative bacteria, various fungi | Several derivatives showed potent antimicrobial activities. | nih.gov |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli, Pseudomonas aeruginosa | MIC values nearly as active as ampicillin. | nih.gov |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | More active than fluconazole, with a MIC of 0.015 µmol/mL. | nih.gov |
The anti-inflammatory potential of pyrazole derivatives is well-documented. mdpi.com A study on novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives demonstrated their anti-inflammatory effects in a carrageenan-induced rat paw edema model. nih.gov Specifically, compounds with dimethoxyphenyl substitutions, such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, showed significant anti-inflammatory activity. nih.gov The mechanism of anti-inflammatory action for some pyrazoles is linked to the inhibition of enzymes like NAAA, which leads to an increase in the endogenous anti-inflammatory mediator PEA. nih.govescholarship.org
A significant body of research has been dedicated to exploring the anticancer properties of pyrazole derivatives. dntb.gov.uanih.govresearchgate.net These compounds have been shown to inhibit the proliferation of various cancer cell lines.
For instance, 1,3,5-trisubstituted-1H-pyrazole derivatives have exhibited significant cytotoxicity against PC-3 (prostate cancer) and MCF-7 (breast cancer) cell lines, with IC50 values in the micromolar range. rsc.org Some of these compounds were also found to induce cell cycle arrest. rsc.org Another study on pyrazole derivatives reported more than 50% cell inhibition in breast carcinoma (MCF7, MDA-MB-231), ovarian carcinoma (SKOV3), and cervical cancer (HeLa) cell lines for several of the tested compounds. The anticancer effects of these compounds are often attributed to their ability to inhibit key kinases involved in cancer cell growth and survival. rsc.org
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference |
|---|---|---|---|
| 1,3,5-trisubstituted-1H-pyrazole derivatives | PC-3 (prostate), MCF-7 (breast) | Significant cytotoxicity with IC50 values ranging from 3.90 to 35.5 µM. | rsc.org |
| Pongamol-derived pyrazoles | MCF7, MDA-MB-231 (breast), SKOV3 (ovarian), HeLa (cervical) | Seven out of thirteen tested compounds showed over 50% cell inhibition. | |
| 1,3,5-triazine-based pyrazole derivatives | MCF-7 (breast), HepG2 (liver), HCT116 (colorectal), PC-3 (prostate) | Moderate to good anticancer activity, with some compounds showing IC50 values in the nanomolar range. | rsc.org |
Molecular Target Identification and Validation within Biological Systems.
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For pyrazole derivatives, a primary focus has been on their interaction with protein kinases. nih.gov Molecular docking studies have been employed to predict and rationalize the binding of these compounds to the active sites of kinases such as ERK, RIPK3, and EGFR. rsc.org These in silico approaches, combined with in vitro kinase assays, help to validate the identified targets. rsc.org
For example, the anticancer activity of certain 1,3,5-trisubstituted-1H-pyrazole derivatives has been linked to their interaction with key amino acid residues within the active pockets of ERK and RIPK3 kinases. rsc.org Similarly, docking studies of pongamol-derived pyrazoles with the enzyme CYP1A1 have been used to understand their potential mechanism of anticancer action. The development of selective kinase inhibitors from the pyrazole scaffold often involves iterative cycles of synthesis, biological testing, and computational modeling to optimize potency and selectivity for the desired molecular target. nih.gov
Mechanistic Studies of Biological Actions of this compound
No studies detailing the mechanism of action for this compound have been published in the scientific literature. Research in this area would be necessary to understand how this compound might interact with biological systems at a molecular level.
Binding Interaction Analysis with Biomolecules
Information regarding the binding interactions of this compound with specific biomolecules, such as proteins or nucleic acids, is not available. Such studies are crucial for identifying potential molecular targets and elucidating the compound's mechanism of action.
Cellular Pathway Modulation
There is no available data on the modulation of any cellular pathways by this compound. Investigating the effects of this compound on signaling cascades and metabolic pathways would be a critical step in characterizing its potential pharmacological profile.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
No structure-activity relationship (SAR) studies have been conducted on derivatives of this compound. SAR analyses are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.
Impact of Substituent Variations on Biological Potency
Without any reported biological activity for the parent compound, the impact of varying the ethyl, isopropyl, or amine groups on the pyrazole core of this compound remains unknown.
Steric and Electronic Effects on Observed Activities
The steric and electronic effects of the specific substituents of this compound on its potential biological activities have not been investigated. Such studies would provide valuable insights into the chemical features required for any observed biological effects.
Applications of 1 Ethyl 3 Isopropyl 1h Pyrazol 5 Amine in Chemical Sciences
Utilization as a Synthetic Building Block for Complex Molecules
As a polyfunctional molecule, 1-Ethyl-3-isopropyl-1H-pyrazol-5-amine is a key starting material for constructing a wide array of complex organic compounds. The inherent reactivity of the 5-aminopyrazole core, which possesses three nucleophilic sites (the exocyclic 5-NH2 group, the endocyclic N1-H, and the C4-H position), allows it to react with various bi-electrophilic reagents to form fused ring systems of significant interest in medicinal and materials chemistry. mdpi.comnih.gov
Synthesis of Novel Heterocyclic Scaffolds (e.g., pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines)
The synthesis of fused pyrazoloazines is a prominent application of 5-aminopyrazole derivatives. nih.govbeilstein-journals.org These scaffolds are of high interest as they are structurally analogous to purines, the core components of DNA and RNA. beilstein-journals.orgnih.gov
Pyrazolo[1,5-a]pyrimidines: These bicyclic heterocycles are readily synthesized through the condensation reaction of this compound with various 1,3-bielectrophilic compounds. nih.gov Commonly used reagents include β-dicarbonyl compounds (like acetylacetone), β-ketoesters, and enaminones. nih.govnih.gov The reaction typically proceeds via an initial attack of the highly nucleophilic exocyclic amino group, followed by cyclization involving the endocyclic ring nitrogen, leading to the formation of the pyrimidine (B1678525) ring fused to the pyrazole (B372694) core. researchgate.net This method is highly efficient for creating a diverse library of substituted pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net
Pyrazolo[3,4-b]pyridines: This isomeric scaffold can also be synthesized from this compound. nih.gov Established methods include reactions with α,β-unsaturated ketones, which proceed through a sequence of Michael addition, cyclization, dehydration, and aromatization. nih.gov Another major route involves the condensation with 1,3-dicarbonyl compounds; in this case, the reaction involves the C4 position of the pyrazole ring and the exocyclic amino group to form the pyridine (B92270) ring. nih.gov The regioselectivity of these reactions can often be controlled by the choice of substrates and reaction conditions. nih.gov
| Target Scaffold | Typical Reagents | Reaction Type |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | β-Dicarbonyls, β-Ketoesters, Enaminones | Condensation/Cyclization |
| Pyrazolo[3,4-b]pyridines | α,β-Unsaturated Ketones, 1,3-Dicarbonyls | Michael Addition/Cyclization |
| Pyrazolo[5,1-c] beilstein-journals.orgresearchgate.netekb.egtriazines | Diazonium Salts | Diazotization/Coupling |
Construction of Fused and Bridged Ring Systems
The synthetic utility of this compound extends beyond the common pyrazolopyrimidine and pyrazolopyridine systems. It is a precursor for a wide variety of other fused heterocycles, including pyrazolo[3,4-d]pyrimidines, pyrazolo[5,1-c] beilstein-journals.orgresearchgate.netekb.egtriazines, and pyrazolo[1,5-a]-1,3,5-triazines. nih.govbeilstein-journals.org The construction of these diverse ring systems is achieved by carefully selecting the co-reactant. For example, reaction with diazotized anilines can lead to the formation of pyrazolotriazines. mdpi.com Furthermore, multicomponent reactions involving the aminopyrazole, an aldehyde, and an active methylene (B1212753) compound provide a powerful and atom-economical route to highly functionalized fused systems. nih.gov
Role in Agrochemical Research and Development
The pyrazole moiety is a well-established "pharmacophore" in the agrochemical industry, and 5-aminopyrazoles are critical intermediates in the synthesis of numerous active ingredients. nih.govclockss.org Compounds derived from this scaffold have demonstrated a broad spectrum of bioactivities, including herbicidal, fungicidal, and insecticidal properties. clockss.org The versatility of the 5-aminopyrazole core allows for extensive chemical modification to optimize efficacy, selectivity, and environmental profile. nih.gov For instance, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole has been identified as a potent GABA inhibitor with selectivity for insect over mammalian receptors, highlighting its potential as an insecticide. beilstein-journals.org
| Compound Class | Mode of Action | Application |
|---|---|---|
| Phenylpyrazoles (e.g., Fipronil) | GABA-gated chloride channel blocker | Insecticide |
| Pyrazolynate, Pyrasulfotole | HPPD Inhibition | Herbicide |
| Penthiopyrad, Fluxapyroxad | SDHI Fungicide | Fungicide |
Development of Chemical Probes and Tools for Biochemical and Life Science Research
The fused heterocyclic systems derived from this compound, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are central to the development of chemical probes for biological research. nih.govrsc.org Many of these scaffolds have been identified as potent and selective inhibitors of protein kinases, a class of enzymes crucial in cell signaling and often dysregulated in diseases like cancer. nih.govnih.gov
By modifying the core structure synthesized from the aminopyrazole, researchers can introduce reporter groups (like fluorophores) or reactive moieties to create chemical probes. These probes can be used to visualize the localization of a target protein within a cell, to identify new protein targets (target deconvolution), or to study enzyme kinetics. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as selective inhibitors for PI3Kδ, a key enzyme in inflammatory responses. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers. rsc.org The aminopyrazole starting material provides a convenient synthetic handle for introducing the necessary functionality to build these sophisticated molecular tools.
Applications in Materials Science and Polymer Chemistry
The structural features of this compound and its derivatives make them attractive candidates for applications in materials science. The fused pyrazolopyrimidine systems, in particular, possess rigid, planar structures and are rich in nitrogen atoms, which can impart desirable photophysical and electronic properties. nih.gov
Derivatives of these scaffolds have been investigated for their fluorescent properties, suggesting potential use as organic dyes or components in organic light-emitting diodes (OLEDs). nih.gov The amino group of the parent compound serves as a reactive site for polymerization or for grafting onto other materials. By incorporating the pyrazole-based unit into a polymer backbone or as a pendant group, it is possible to develop new materials with tailored properties, such as thermal stability, specific optical characteristics, or metal-coordinating abilities for the creation of novel catalysts or sensors.
Advanced Analytical Methodologies for Research on 1 Ethyl 3 Isopropyl 1h Pyrazol 5 Amine
Spectroscopic Characterization Techniques.
Spectroscopic methods are fundamental to the structural elucidation of novel compounds. For 1-Ethyl-3-isopropyl-1H-pyrazol-5-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and UV-Visible (UV-Vis) spectroscopy would be employed to confirm its molecular structure, functional groups, and electronic properties. While specific experimental data for this exact compound is not widely available in published literature, the expected spectroscopic characteristics can be inferred from data on closely related pyrazole (B372694) derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR).
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. The isopropyl group would show a septet for the methine (-CH-) proton coupled to the six equivalent methyl protons, which would appear as a doublet. The pyrazole ring has a single proton, which would appear as a singlet. The amine (-NH2) protons would also likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the pyrazole ring carbons would be characteristic of a 5-membered aromatic heterocycle. The carbons of the ethyl and isopropyl substituents would appear in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ethyl -CH₃ | ~1.3 | Triplet |
| Ethyl -CH₂ | ~4.0 | Quartet |
| Isopropyl -CH(CH₃)₂ | ~3.0 | Septet |
| Isopropyl -CH(CH₃)₂ | ~1.2 | Doublet |
| Pyrazole C4-H | ~5.5 | Singlet |
| Amine -NH₂ | ~4.5 | Broad Singlet |
Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), and LC-MS for Structural Confirmation.
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of the molecular weight and formula.
MS: In a standard electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for pyrazoles involve cleavage of the N-N bond and loss of substituents.
HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.
LC-MS: Liquid chromatography-mass spectrometry is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This would be particularly useful for analyzing the purity of a sample and for identifying any potential byproducts from a synthesis.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]+ | 167.14 |
| [M+H]+ | 168.15 |
| [M-CH₃]+ | 152.12 |
| [M-C₂H₅]+ | 138.11 |
| [M-C₃H₇]+ | 124.09 |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization.
IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), and C=N and C=C stretching of the pyrazole ring (in the fingerprint region, typically 1400-1600 cm⁻¹).
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would likely show absorption maxima corresponding to π-π* transitions within the pyrazole ring system. The position of these maxima can be influenced by the substituents on the ring.
Chromatographic Separation and Purity Assessment in Research Applications.
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
HPLC and UPLC are widely used for the analysis of organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid or trifluoroacetic acid), would be suitable for the analysis of this compound. The retention time of the compound would be dependent on its polarity and the specific chromatographic conditions. These techniques are crucial for determining the purity of a sample and for monitoring the progress of a chemical reaction.
Gel Permeation Chromatography (GPC) for Oligo-Pyrazole Characterization.
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a technique used to separate molecules based on their size. While GPC is more commonly used for the characterization of large polymers, it could potentially be employed in specialized research applications to study the formation of oligomeric or polymeric materials derived from this compound. In such a case, GPC would provide information on the molecular weight distribution of the resulting oligo-pyrazoles.
X-ray Crystallography for Solid-State Structure Elucidation of this compound and Its Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity and stereochemistry, and offers deep insights into the intermolecular interactions that govern the crystal packing. While a specific crystallographic study for this compound has not been reported in the reviewed scientific literature, the extensive body of research on related pyrazole derivatives allows for a detailed projection of the structural insights that such an analysis would yield.
The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern, which is then recorded. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal—can be generated. From this map, the positions of individual atoms can be determined with high precision, revealing critical structural information.
For a molecule like this compound, an X-ray crystallographic analysis would provide precise measurements of all bond lengths and bond angles. This data would confirm the planarity of the pyrazole ring and detail the specific conformations of the ethyl and isopropyl substituents relative to the heterocyclic core. Furthermore, the analysis would elucidate the geometry of the amine group and its orientation with respect to the pyrazole ring.
The crystal packing of pyrazole derivatives is also influenced by weaker intermolecular forces, such as van der Waals interactions and, in some cases, C-H···π interactions. imedpub.com The ethyl and isopropyl groups of the target molecule would be involved in these weaker interactions, and their specific arrangement would be key to achieving an efficiently packed crystal structure.
To illustrate the type of data obtained from such an analysis, the table below presents crystallographic data for a related substituted pyrazole compound, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, as an example. researchgate.net This data showcases the level of detail that would be expected from a crystallographic study of this compound.
| Parameter | Value |
| Compound Name | 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine |
| Empirical Formula | C₂₀H₁₄FN₅O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 (2) |
| b (Å) | 15.456 (3) |
| c (Å) | 11.897 (2) |
| α (°) | 90 |
| β (°) | 98.78 (3) |
| γ (°) | 90 |
| Volume (ų) | 1838.1 (6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.432 |
| Hydrogen Bonds | N-H···N, N-H···O |
This table is for illustrative purposes and presents data for a different pyrazole derivative to demonstrate the typical output of an X-ray crystallography experiment. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Ethyl-3-isopropyl-1H-pyrazol-5-amine, and how are intermediates characterized?
- Methodology : The compound can be synthesized via cyclization of hydrazine derivatives with ketones under acidic/basic conditions. For example, hydrazones derived from ethyl acetoacetate and isopropyl ketones undergo cyclization to form the pyrazole core . Key intermediates (e.g., 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chlorides) are characterized using IR, NMR, NMR, and mass spectrometry (MS) to confirm regiochemistry and purity .
- Reagents : Phosphorus oxychloride (POCl) is often used for cyclization at elevated temperatures (e.g., 120°C) .
Q. How is the molecular structure of this compound validated experimentally?
- Techniques : Single-crystal X-ray diffraction (using SHELX software ), NMR (to confirm ethyl/isopropyl substituents and amine proton signals), and high-resolution MS (to verify molecular weight, e.g., CHN, MW 153.22 g/mol) .
- Key Data : NMR chemical shifts for the pyrazole ring protons typically appear at δ 6.2–7.0 ppm, while NH protons resonate near δ 4.5–5.5 ppm .
Q. What structural features influence the reactivity of this compound?
- Substituent Effects : The ethyl and isopropyl groups enhance steric hindrance, affecting nucleophilic substitution reactions. The amine group at position 5 participates in hydrogen bonding, influencing solubility and intermolecular interactions .
- Comparative Analysis : Analogues like 1-phenyl-3-methyl-1H-pyrazol-5-amine show reduced steric bulk but similar electronic profiles, enabling structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Strategies : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions. Catalytic systems (e.g., Lewis acids like ZnCl) enhance cyclization efficiency. Purification via column chromatography or recrystallization in ethanol improves yield (>70%) .
- Case Study : A scale-up route for a related pyrazole derivative achieved 85% yield by optimizing POCl stoichiometry and reaction time .
Q. How are spectral data contradictions resolved (e.g., overlapping NMR signals)?
- Solutions : Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish between ethyl/isopropyl conformers. Mass fragmentation patterns (e.g., m/z 153 [M+H]) validate molecular identity when spectral ambiguities arise .
Q. What computational methods predict the electronic properties of this compound?
- Approaches : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess redox potential. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like enzymes or receptors. Crystallographic data from SHELXL refinements validate computational models .
Q. What pharmacological mechanisms are hypothesized for this compound?
- In Silico/In Vitro Studies : Docking simulations suggest binding to anti-inflammatory targets (e.g., COX-2) via hydrogen bonding with the amine group. In vitro assays (e.g., COX inhibition) can confirm activity, with IC values compared to reference drugs .
Q. How does regioselectivity impact substitution reactions at the pyrazole ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
